RO0711401 Demonstrates Prolonged In Vivo Efficacy, Outperforming mGlu5 PAM VU0360172
In a direct head-to-head comparison in a SCA1 mouse model, a single subcutaneous injection of RO0711401 (10 mg/kg) resulted in a prolonged improvement in motor performance on the rotarod test, with effects lasting for several days. In contrast, the mGlu5 receptor PAM, VU0360172 (10 mg/kg, s.c.), produced only a short-lasting improvement, with motor performance returning to vehicle-treated levels within 1 day post-injection [1].
| Evidence Dimension | Duration of motor improvement in SCA1 mice |
|---|---|
| Target Compound Data | Prolonged improvement for several days |
| Comparator Or Baseline | VU0360172 (mGlu5 PAM) - short-lasting improvement, < 1 day |
| Quantified Difference | Multiple days vs. < 1 day |
| Conditions | SCA1 heterozygous transgenic mice (Q154/Q2), 30 weeks old, rotarod test, single s.c. injection of 10 mg/kg |
Why This Matters
The prolonged duration of action translates to less frequent dosing, which is a key consideration for both preclinical study design and potential therapeutic application.
- [1] Notartomaso S, Zappulla C, Biagioni F, et al. Pharmacological enhancement of mGlu1 metabotropic glutamate receptors causes a prolonged symptomatic benefit in a mouse model of spinocerebellar ataxia type 1. Mol Brain. 2013;6:48. View Source
